Naphthalene-1,5-disulfonate

Description

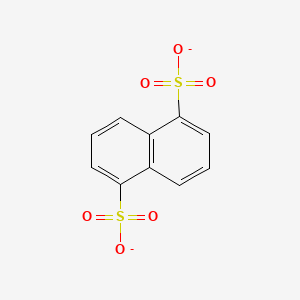

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEGVFVZDVNBPF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O6S2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964377 | |

| Record name | Naphthalene-1,5-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49735-71-9 | |

| Record name | Fast Red B salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049735719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1,5-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance in Organic Chemistry Research

The journey of naphthalene-1,5-disulfonate, also known as Armstrong's acid, is deeply rooted in the development of industrial chemistry, particularly in the synthesis of dyes. wikipedia.orggoogle.com Its preparation is achieved through the disulfonation of naphthalene (B1677914) using oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). wikipedia.orgchemicalbook.com Historically, the production of its disodium (B8443419) salt involved salting it out from the sulfonation mixture. google.com

A significant aspect of its historical and ongoing importance lies in its role as a crucial intermediate. nordmann.globalchemball.com For instance, the fusion of Armstrong's acid with sodium hydroxide (B78521) yields the disodium salt of 1,5-dihydroxynaphthalene (B47172), a valuable precursor in various chemical syntheses. wikipedia.org Furthermore, nitration of this compound leads to nitrodisulfonic acids, which are precursors to corresponding amino derivatives. wikipedia.org The disodium salt of naphthalene-1,5-disulfonic acid is a key intermediate in the production of dyes and polyurethanes. google.com

Scope and Interdisciplinary Relevance in Contemporary Chemical Science

The utility of naphthalene-1,5-disulfonate extends far beyond traditional organic synthesis, finding applications in a multitude of interdisciplinary fields. In supramolecular chemistry, it is recognized as a versatile building block for constructing complex assemblies through hydrogen bonds with organic bases. researchgate.netresearchgate.net The sulfonate groups are capable of accepting multiple hydrogen bonds, facilitating the formation of intricate, multidimensional networks. iucr.org This property has been exploited in the synthesis of novel supramolecular complexes with interesting structural and luminescent properties. researchgate.netbanrepcultural.org

In materials science, research has explored its use in creating specific nanomaterials. For example, its disodium (B8443419) salt can act as a capping agent during the synthesis of gold nanoparticles, influencing their size and stability. In the realm of analytical chemistry and environmental science, it functions as a chelating and complexing agent, proving useful in applications like water treatment and mineral processing. iucr.org Its presence and persistence in surface waters have also made it a subject of study in environmental chemistry, particularly concerning its decomposition through advanced oxidation processes. researchgate.net

Fundamental Structural Attributes and Reactivity Profile for Research Applications

Optimized Sulfonation Protocols for this compound Synthesis

The synthesis of this compound is primarily achieved through the sulfonation of naphthalene. The control of reaction conditions is paramount to ensure high yield and purity of the desired 1,5-isomer over other isomers.

Regioselective Disulfonation Strategies

The regioselectivity of naphthalene disulfonation is highly dependent on the reaction conditions. The formation of naphthalene-1,5-disulfonic acid is favored under kinetic control, typically at lower temperatures, while higher temperatures tend to yield the thermodynamically more stable 2,6- and 2,7-isomers. jayfinechem.com

One common industrial method involves the use of oleum (B3057394) (fuming sulfuric acid). In this process, naphthalene is treated with 20% oleum at temperatures between 20-35°C, followed by the gradual addition of 65% oleum. The reaction is typically heated for several hours to ensure complete disulfonation. chemicalbook.comchemicalbook.com An alternative and often higher-yielding approach is solvent sulfonation, which utilizes sulfur trioxide in a solvent like tetrachloroethylene (B127269). chemicalbook.com

The choice of sulfonating agent and solvent system plays a crucial role in directing the substitution pattern. For instance, the use of sulfur trioxide in dichloromethane (B109758) at low temperatures (-10°C) allows for a controlled reaction that favors the 1,5-isomer. google.com

Influence of Reaction Parameters on Isomer Purity and Yield

The purity and yield of this compound are intricately linked to several reaction parameters. Precise control over these variables is essential to minimize the formation of unwanted isomers and byproducts.

| Reaction Parameter | Effect on Purity and Yield |

| Temperature | Lower temperatures (e.g., 20-55°C) favor the kinetic product, naphthalene-1,5-disulfonic acid. chemicalbook.comchemicalbook.com Higher temperatures promote the formation of other isomers. |

| Sulfonating Agent | Oleum is a common and effective sulfonating agent. chemicalbook.comchemicalbook.com Sulfur trioxide in an inert solvent can offer higher yields and better control. chemicalbook.com |

| Reaction Time | Sufficient reaction time (e.g., 6 hours) is necessary for complete disulfonation. chemicalbook.com |

| Solvent | The use of an inert solvent like dichloromethane or tetrachloroethylene can improve reaction control and yield. chemicalbook.comgoogle.com |

After the sulfonation reaction, the product is often isolated as its disodium salt by precipitation from the reaction mixture. chemicalbook.com

Derivatization Chemistry of this compound

The sulfonic acid groups of this compound are versatile functional handles that allow for a wide range of chemical transformations, leading to a variety of important chemical intermediates.

Nitrodisulfonic Acid Precursors and Amination Pathways

Nitration of naphthalene-1,5-disulfonic acid is a key step in the synthesis of amino-substituted derivatives. The reaction with nitric acid, often in a mixture with sulfuric acid, yields 3-nitronaphthalene-1,5-disulfonic acid. google.comwikipedia.org The nitration is typically carried out at controlled temperatures to ensure selective substitution. google.com

The resulting nitrodisulfonic acid is a valuable precursor for amination. Reduction of the nitro group, commonly achieved through catalytic hydrogenation or with reducing agents like iron, leads to the formation of 3-aminonaphthalene-1,5-disulfonic acid. This amino-substituted compound is an important intermediate in the synthesis of dyes and other functional molecules.

Another route to aminated derivatives involves the direct amination of naphthalenedisulfonic acids. For example, 2-amino-1,5-naphthalenedisulfonic acid can be synthesized from 1,5-naphthalenedisulfonic acid through diazotization followed by reduction.

Azo-Coupling Reactions and Functionalized Derivatives

This compound and its derivatives are widely used as coupling components in azo-coupling reactions to produce a vast array of azo dyes. The electron-withdrawing sulfonic acid groups activate the naphthalene ring system for electrophilic attack by diazonium salts.

For instance, the disodium salt of naphthalene-1,5-disulfonic acid can be coupled with a diazonium salt to form a stable azo dye. The reaction is typically carried out in an aqueous medium under controlled pH conditions. The resulting azo compounds are characterized by their intense color and are used extensively in the textile and printing industries. A specific example is the formation of Fast Red B 1,5-naphthalene disulfonate salt, which is used in enzyme histochemistry. jayfinechem.com

Degradation and Transformation Pathways of this compound in Research Contexts

Due to its widespread use and persistence in the environment, the degradation of this compound has been a subject of significant research. Various methods have been investigated to break down this resilient compound.

Studies have shown that this compound is resistant to biological degradation under many conditions. researchgate.netethz.ch However, some microbial strains, such as Moraxella sp., have been shown to degrade naphthalenedisulfonic acids through regioselective 1,2-dioxygenation, which leads to desulfonation and ring cleavage. sigmaaldrich.comnih.gov

Advanced oxidation processes (AOPs) have proven to be effective in degrading this compound. Ozonation, particularly at higher pH values, can lead to the mineralization of the compound. rsc.orgcapes.gov.brtandfonline.com The reaction with ozone is thought to proceed via a 1,3-dipolar cycloaddition to the double bonds of the naphthalene ring. rsc.orgcapes.gov.br Photo-oxidative degradation, using UV irradiation in the presence of hydrogen peroxide, is another effective method for breaking down this compound. researchgate.net This process generates highly reactive hydroxyl radicals that attack the aromatic ring, leading to desulfonation, hydroxylation, and eventual ring opening. researchgate.net Electron beam irradiation has also been shown to effectively decompose aqueous solutions of this compound. tandfonline.comresearchgate.net

The degradation products identified in these studies include hydroxylated naphthalene derivatives, quinones, and various ring-opening products. researchgate.net The persistence of this compound in the environment underscores the importance of developing effective remediation strategies.

Ozonation and Advanced Oxidation Process Studies

This compound (1,5-NDS) is a persistent organic pollutant found in industrial wastewater, particularly from the production of azo dyes. tandfonline.comiwaponline.com Due to its high water solubility and resistance to conventional biological treatments, advanced oxidation processes (AOPs) have been extensively studied for its degradation. tandfonline.comcapes.gov.brnih.gov

Ozonation has been shown to effectively decompose aqueous 1,5-NDS. tandfonline.com The degradation involves both direct reaction with ozone molecules and indirect reaction with hydroxyl radicals (•OH) formed from ozone decomposition. iwaponline.com The contribution of these two pathways is highly dependent on the pH of the solution. At a low pH of 3, the direct reaction accounts for the majority of the oxidation, while at a higher pH of 9, the indirect reaction with hydroxyl radicals becomes dominant, accounting for 84% of the initial oxidation. iwaponline.comresearchgate.net The second-order kinetic rate constant for the direct reaction of ozone with 1,5-NDS has been estimated to be 41 M⁻¹s⁻¹. iwaponline.comresearchgate.net

The reactivity of naphthalenesulfonic acids with ozone decreases as the number of sulfonic groups on the aromatic ring increases. capes.gov.brrsc.org Studies have identified several oxidation by-products, including C4 compounds like maleic and fumaric acids, C2 compounds like oxalic acid, C1 compounds like formic acid, and sulfate (B86663) ions. iwaponline.comresearchgate.net While ozonation can completely destroy the parent 1,5-NDS molecule, it does not achieve complete mineralization to CO2 and water, with stable organic by-products like oxalic acid remaining in the solution. iwaponline.com

Comparative studies of different AOPs have been conducted to determine the most effective method for the mineralization of 1,5-NDS. tandfonline.comresearchgate.net One study compared ozonation at pH 7.5, electron beam irradiation, and a combined ozonation/electron beam process. tandfonline.com While all three methods effectively decomposed 1,5-NDS, electron beam irradiation was found to be the most efficient in mineralizing the total organic carbon (TOC). tandfonline.comresearchgate.net The combination of UV irradiation with hydrogen peroxide (H2O2) has also been shown to be an effective photo-oxidative degradation method, converting 1,5-NDS into more biodegradable intermediates. nih.gov

Interactive Table: Ozonation and AOPs for 1,5-NDS Degradation

| Process | Key Findings | Reaction Rate Constant (k) | By-products Identified | Reference |

|---|---|---|---|---|

| Ozonation | pH-dependent; direct reaction dominates at low pH, indirect at high pH. | 41 M⁻¹s⁻¹ (direct reaction) | Maleic acid, fumaric acid, oxalic acid, formic acid, sulfate | iwaponline.comresearchgate.net |

| Electron Beam Irradiation | Most efficient for mineralization of total organic carbon. | Not specified | Not specified | tandfonline.com |

| Combined Ozonation/Electron Beam | Effective decomposition but not superior to electron beam alone for mineralization. | Not specified | Not specified | tandfonline.comresearchgate.net |

| UV/H₂O₂ | Efficient degradation, forming more biodegradable intermediates. | Not specified | Not specified | nih.gov |

Thermal Decomposition Kinetics and Product Analysis

The thermal stability and decomposition of this compound have been investigated, particularly in the context of its use as a geothermal tracer. researchgate.netresearchgate.netwgtn.ac.nz These studies reveal that the breakdown of 1,5-NDS is highly dependent on temperature. researchgate.netwgtn.ac.nz

In aqueous solutions under geothermal conditions, 1,5-NDS is the least stable among the naphthalenedisulfonate isomers. wgtn.ac.nz Its decomposition begins at temperatures at or above 200°C. researchgate.netwgtn.ac.nz At 200°C, the primary breakdown product is 1-naphthalenesulfonate (1-NSA). researchgate.net As the temperature increases to above 250°C, significant amounts of naphthalene are generated. researchgate.net At temperatures of 350°C and above, the primary breakdown products include 1-naphthalenesulfonate, 1-naphthol, 2-naphthol, and naphthalene, which are formed through desulfonation and/or nucleophilic substitution mechanisms. researchgate.net Naphthalene itself appears to be thermally stable under these conditions. researchgate.net

The kinetics of the thermal decomposition of 1,5-NDS show a clear temperature dependence. researchgate.netwgtn.ac.nz The presence of dissolved salts, such as sodium chloride, has been shown to slow the rate of decomposition. wgtn.ac.nz In hydrothermal solutions at temperatures exceeding 300°C, all naphthalenesulfonate isomers become unstable and ultimately form naphthalene and the two naphthol isomers. wgtn.ac.nz

Interactive Table: Thermal Decomposition of 1,5-NDS

| Temperature | Primary Decomposition Products | Reaction Mechanism | Reference |

|---|---|---|---|

| 200°C | 1-Naphthalenesulfonate (1-NSA) | Desulfonation | researchgate.net |

| >250°C | 1-Naphthalenesulfonate, Naphthalene | Desulfonation | researchgate.net |

| ≥350°C | 1-Naphthalenesulfonate, 1-Naphthol, 2-Naphthol, Naphthalene | Desulfonation, Nucleophilic substitution | researchgate.net |

Environmental Persistence and Bioremediation Research Considerations

This compound is recognized for its significant environmental persistence. tandfonline.comnih.govnih.gov It is poorly biodegradable and has been regularly detected in surface waters and bank filtrate. tandfonline.com Studies have shown that even in advanced treatment systems like membrane bioreactors, 1,5-NDS is not degraded or removed from municipal wastewater. tandfonline.com

Research on the leaching of concrete superplasticizers, which can contain sulfonated naphthalenes, has further highlighted the persistence of 1,5-NDS in groundwater. nih.govethz.chresearchgate.net In field studies and laboratory experiments, while some monomeric sulfonated naphthalenes were found to biodegrade, this compound and oligomeric components were not degraded over observation periods of up to 195 days. nih.govresearchgate.net This indicates its refractory nature in subsurface waters. nih.govethz.ch

The resistance of naphthalenedisulfonic acids to biodegradation is generally attributed to their high polarity. frontiersin.orgnih.gov While some microbial strains, such as certain Pseudomonas and Moraxella species, can metabolize other naphthalenesulfonates, the 1,5-isomer is particularly recalcitrant. frontiersin.orgnih.govasm.org The metabolic pathway for other naphthalenesulfonic acids often involves an initial regioselective dihydroxylation of the aromatic ring, which leads to desulfonation. frontiersin.orgnih.gov The second sulfonate group is typically removed later in the degradation pathway. frontiersin.orgnih.gov The specific positioning of the sulfonate groups in 1,5-NDS likely hinders this initial enzymatic attack, contributing to its high persistence in the environment. researchgate.net

This compound as a Ligand in Metal Complexes

Transition Metal Coordination Compounds with this compound

This compound has been successfully employed in the synthesis of coordination compounds with a range of transition metals, including nickel(II), manganese(II), zinc(II), cobalt(II), and cadmium(II). researchgate.netiucr.orgresearchgate.netnih.gov The resulting structures are often influenced by the presence of other ancillary ligands, such as water molecules or organic N-donor ligands like 1,10-phenanthroline (B135089) (phen), 4'-phenyl-2,2':6',2"-terpyridine (PTP), and o-phenylenediamine (B120857) (OPD). researchgate.netiucr.orgresearchgate.net

In many instances, the 1,5-NDS anion does not directly coordinate to the metal ion but rather resides in the crystal lattice as a counter-ion, stabilizing the cationic metal complex. researchgate.netiucr.org For example, in the complex [Ni(PTP)₂]·(1,5-NDS)·2H₂O, the sulfonate groups of the 1,5-NDS anions are not involved in coordination with the nickel(II) ion. researchgate.net Similarly, in [Ni(OPD)₂(H₂O)₂]·NDS, the nickel(II) ion is coordinated by two bidentate OPD ligands and two water molecules, forming a cationic complex, with the 1,5-NDS dianion acting as a non-coordinating counter-ion. iucr.orgresearchgate.net

However, there are also cases where the 1,5-NDS anion directly participates in the coordination sphere of the metal ion, typically acting as a bridging ligand to link metal centers. In [Mn(PTP)(1,5-NDS)], the manganese(II) ions are interconnected by the 1,5-NDS anions, forming one-dimensional chains. researchgate.net A similar chain structure is observed in [Zn(PTP)(1,5-NDS)(H₂O)]₂·2.5H₂O, where coordination interactions between the zinc(II) cations and the 1,5-NDS anions lead to the formation of chains, which are further linked by hydrogen bonds. researchgate.net In another example, [Co(phen)₂(H₂O)(1,5-nds)], the 1,5-NDS ligand is covalently bonded to the cobalt(II) center, forming a one-dimensional polymeric chain. researchgate.net

The following table summarizes the coordination behavior of 1,5-NDS in selected transition metal complexes.

| Compound | Metal Ion | Ancillary Ligands | 1,5-NDS Coordination Mode | Resulting Structure |

| [Ni(PTP)₂]·(1,5-NDS)·2H₂O researchgate.net | Ni(II) | PTP, H₂O | Non-coordinating | Discrete complex |

| [Mn(PTP)(1,5-NDS)] researchgate.net | Mn(II) | PTP | Bridging | 1D chain |

| [Zn(PTP)(1,5-NDS)(H₂O)]₂·2.5H₂O researchgate.net | Zn(II) | PTP, H₂O | Bridging | 1D chain |

| [Ni(OPD)₂(H₂O)₂]·NDS iucr.orgresearchgate.net | Ni(II) | OPD, H₂O | Non-coordinating | Discrete complex |

| [Co(phen)₂(H₂O)(1,5-nds)] researchgate.net | Co(II) | phen, H₂O | Bridging | 1D chain |

| Cd(opda)₄ nih.gov | Cd(II) | opda | Non-coordinating | Discrete complex |

Supramolecular Assembly and Crystal Engineering with this compound

Beyond its role as a ligand in coordination compounds, this compound is a powerful tool in crystal engineering for the construction of supramolecular architectures. Its ability to form robust hydrogen bonds and participate in other non-covalent interactions allows for the predictable assembly of intricate crystalline solids.

Hydrogen Bonding Networks in Organic Salts and Co-crystals

The sulfonate group is an excellent hydrogen bond acceptor, capable of forming multiple hydrogen bonds with suitable donor groups. nih.govnih.gov This property is extensively utilized in the formation of organic salts and co-crystals of 1,5-NDS with various organic molecules, particularly those containing protonated amine functionalities.

In the solid state, the deprotonated sulfonate groups of 1,5-NDS readily interact with protonated nitrogen atoms of organic cations (N-H⁺) and with hydroxyl groups (O-H) from water molecules or alcohols. These N-H⋯O and O-H⋯O hydrogen bonds are the primary driving forces for the assembly of the crystal structures.

A common motif observed in the crystal structures of organic salts of 1,5-NDS is the formation of robust hydrogen-bonded networks. For example, in the salt formed with 2,6-diamino-4-chloropyrimidin-1-ium, the protonated pyrimidinium cation forms a pair of N—H⋯O hydrogen bonds with the sulfonate ion, leading to a stable R₂²(8) graph-set motif. iucr.org In the structure of bis(2-methylpiperidinium) this compound, the cations and anions are linked through N—H⋯O hydrogen bonds, forming a two-dimensional network. researchgate.net

Water molecules often play a crucial role in mediating the hydrogen bonding networks. In bis(8-hydroxyquinolinium) this compound tetrahydrate, the crystal structure features extensive O—H⋯O and N—H⋯O hydrogen-bonding interactions involving the 8-hydroxyquinolinium cation, the 1,5-NDS anion, and the water molecules of crystallization, leading to the formation of a three-dimensional network. nih.goviucr.org Similarly, in the crystal structure of two cobalt(II) supramolecular architectures, O–H∙∙∙O hydrogen bond interactions contribute to the formation of 2D and 3D supramolecular structures. researchgate.net

The following table provides examples of N-H⋯O and O-H⋯O interactions in the crystal packing of 1,5-NDS salts.

| Compound | Interacting Species | Hydrogen Bond Type | Resulting Supramolecular Structure |

| Bis(2,6-diamino-4-chloropyrimidin-1-ium) this compound iucr.org | Pyrimidinium cation, Sulfonate anion | N-H⋯O | R₂²(8) motif, 2D network |

| Bis(2-methylpiperidinium) this compound researchgate.net | Piperidinium cation, Sulfonate anion | N-H⋯O | 2D network |

| Bis(8-hydroxyquinolinium) this compound tetrahydrate nih.goviucr.org | Quinolinium cation, Sulfonate anion, Water | N-H⋯O, O-H⋯O | 3D network |

| [Co(dafo)₂(H₂O)₂]·1,5-nds researchgate.net | Coordinated water, Sulfonate anion | O-H⋯O | 2D supramolecular structure |

| Ni(en)(H₂O)₄·2H₂O nih.gov | Ammonium (B1175870) group, Coordinated water, Water of crystallization, Sulfonate anion | N-H⋯O, O-H⋯O | 3D network |

In addition to the strong N-H⋯O and O-H⋯O hydrogen bonds, weaker interactions such as C-H⋯O hydrogen bonds and π–π stacking interactions play a significant role in stabilizing the supramolecular architectures of 1,5-NDS-containing crystals.

C-H⋯O interactions, where a carbon-bound hydrogen atom acts as a weak hydrogen bond donor to an oxygen atom of the sulfonate group or a water molecule, are frequently observed. These interactions help to link the primary hydrogen-bonded networks into more extended structures. For instance, in the crystal structure of bis(8-hydroxyquinolinium) this compound tetrahydrate, additional C—H⋯O interactions contribute to the formation of the three-dimensional network. nih.gov

The planar and electron-rich naphthalene core of 1,5-NDS makes it susceptible to π–π stacking interactions with other aromatic systems. These interactions, which arise from the electrostatic attraction between the π-electron clouds of adjacent aromatic rings, are crucial for the face-to-face or offset stacking of molecules in the crystal. In a cobalt(II) complex with 1,10-phenanthroline, π–π interactions between the phenanthroline ligands of adjacent complex units contribute to the formation of a 3D supramolecular structure. researchgate.net Similarly, in a salt with 2,6-diamino-4-chloropyrimidin-1-ium, π–π interactions between the pyrimidinium cation and the naphthalene ring of the anion further stabilize the crystal structure. iucr.org

N-H⋯O and O-H⋯O Interactions in Crystal Packing

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound (1,5-NDS) is a versatile building block in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its rigid aromatic core and the coordinating ability of its two sulfonate groups, which can act as hydrogen bond acceptors, make it a compelling ligand for creating extended crystalline structures. iucr.orgnih.govresearchgate.net The functional groups of 1,5-NDS allow for the directed assembly of CPs and MOFs, which are of significant interest for applications such as proton exchange membranes in fuel cell technologies. rsc.org

This compound as a Bridging Ligand

In coordination chemistry, a bridging ligand is one that connects two or more metal ions. wikipedia.org this compound frequently acts as a bridging ligand, linking metal centers to form one-, two-, or three-dimensional networks. iucr.orgnih.govresearchgate.net The sulfonate groups can coordinate to metal ions in various modes, contributing to the structural diversity of the resulting frameworks. For instance, in a magnesium(II) coordination polymer, the 1,5-naphthalenedisulfonate ligand links MgO6 octahedra to create a two-dimensional network. researchgate.netiucr.org Similarly, in a lead(II) complex, the dianion of this compound connects to four different Pb(II) atoms, contributing to a three-dimensional coordination polymer. researchgate.net In other instances, it can pillar into a high-dimensionality pillared-layer microporous structure. rsc.org However, there are also cases where the 1,5-naphthalenedisulfonate anion does not coordinate directly with the metal cation but instead forms a salt with a complex cation. iucr.orgnih.gov

Dimensionality and Topology of Framework Structures

The dimensionality and topology of coordination frameworks constructed with this compound are influenced by several factors, including the coordination geometry of the metal ion, the presence of other ligands, and the reaction conditions.

One-Dimensional (1D) Structures: In some cases, 1,5-NDS can lead to the formation of 1D chains. For example, the reaction with tetramethylpyrazinium results in 1D zigzag supramolecular chains linked by N-H⋯O hydrogen bonds. researchgate.net

Two-Dimensional (2D) Layers: A consistent 2D layer motif is observed in several NDS-based coordination polymers. rsc.org For instance, a magnesium(II) compound features MgO6 octahedra connected by 1,5-naphthalenedisulfonate ligands to form a 2D network. researchgate.netiucr.org

Three-Dimensional (3D) Frameworks: The bridging nature of the 1,5-NDS ligand can also give rise to 3D frameworks. In a lead(II) acetate (B1210297) complex, the bridging of both acetate and 1,5-naphthalenedisulfonate anions results in a 3D coordination polymer. researchgate.net Lanthanide-organic frameworks constructed with 1,5-NDS, oxalate, and 1,10-phenanthroline have shown a pillared-layer microporous motif with a {3^6·4^8·5^6·6} topology, creating one-dimensional channels. rsc.org

The table below summarizes the dimensionality of some coordination polymers and MOFs based on this compound.

| Metal Ion | Co-Ligand(s) | Dimensionality | Reference |

| Mg(II) | N,N-dimethylformamide | 2D | researchgate.net |

| Pb(II) | Acetate | 3D | researchgate.net |

| Eu(III), La(III), Sm(III) | Oxalate, 1,10-phenanthroline | 3D | rsc.org |

| Ag(I) | Water | 3D | researchgate.net |

| Zn(II) | Water | 3D | researchgate.net |

Host-Guest Chemistry and Anion Recognition Studies

The unique electronic and structural features of the this compound dianion make it an interesting target for host-guest chemistry and anion recognition studies. Its two sulfonate groups provide sites for strong electrostatic and hydrogen-bonding interactions, while the aromatic naphthalene core can engage in anion-π interactions.

Design of Receptors for this compound

The design of synthetic receptors capable of selectively binding this compound is an active area of research. These receptors often employ a combination of noncovalent interactions to achieve high affinity and selectivity.

One approach involves the use of macrocyclic hosts. For instance, β-cyclodextrin derivatives modified with steroid groups have been shown to recognize the size and shape of naphthalenesulfonate guests. nankai.edu.cn A cholic acid-modified β-cyclodextrin demonstrated significant molecular selectivity for disodium 2,6-naphthalenedisulfonate over the 1,5-isomer. nankai.edu.cn

Another strategy utilizes charge-neutral π-receptors. A series of bisoxacalix acs.orgarene acs.orgtriazines were designed as hosts where two macrocyclic motifs are linked with varying angles and rigidity. acs.orgnih.gov These hosts were systematically studied for their self-assembly with the dianionic this compound, revealing the formation of oligomeric self-assemblies and larger aggregates in solution. acs.orgnih.gov

Guanidinium-based receptors have also been employed. In one crystal structure, guanidinium (B1211019) cations link 1,5-naphthalenedisulfonate anions and 18-crown-6 (B118740) molecules through N—H⋯O hydrogen bonds to form a three-dimensional network. iucr.org

Mechanistic Insights into Anion−π Interactions

Anion−π interactions, which occur between an anion and an electron-deficient aromatic ring, play a crucial role in the recognition of this compound. sci-hub.se While the naphthalene ring itself is electron-rich, the design of receptors often incorporates electron-deficient aromatic systems to facilitate these interactions.

Studies using tetraoxacalix acs.orgarene acs.orgtriazine as a probe have demonstrated the generality and binding motifs of anion−π interactions with anions of various shapes. sci-hub.se In the context of this compound, it is proposed that the dianion can bridge initial host aggregates through anion−π interactions, leading to the formation of coherent particles. acs.orgnih.gov This anion−π induced long-distance self-assembly has been observed using various techniques, including NMR spectroscopy, mass spectrometry, and microscopy. acs.orgnih.govresearchgate.net

The interplay of anion-π interactions with other noncovalent forces, such as hydrogen bonding, is critical for achieving high binding affinity and selectivity in these receptor systems. researchgate.net

Influence of Solvent on Supramolecular Patterns and Properties

The choice of solvent can significantly influence the resulting supramolecular architecture in the crystallization of this compound-based systems. Solvent molecules can participate in the crystal packing through hydrogen bonding or other weak interactions, thereby directing the assembly of the final structure.

A study involving the reaction of naphthalene-1,5-disulfonic acid and triphenylmethylamine in various solvents yielded nine different organic salts. acs.org Structural analysis revealed that the nature of the solvent molecules effectively influences the hydrogen bonding modes of the sulfonate (−SO3−) and ammonium (−NH3+) groups, leading to diverse architectures. acs.org

For example:

In methanol, n-propanol, and n-butanol, the resulting salts form column motifs that pack into lamellar structures. acs.org

In ethanol (B145695) and n-pentanol, the this compound anions act as pillars, extending double layers into pillared layered supramolecular networks. acs.org

In 1,4-dioxane, the solvent molecules form hydrogen bonds with water and the cation, and also interact with the naphthyl ring through weak C–H···π interactions. acs.org

These solvent-induced structural variations can also impact the material's properties, such as luminescence. rsc.orgacs.org The luminescent behavior of a europium-based framework containing 1,5-NDS was found to be affected by solvents, with the emission color changing from red-pink to blue. rsc.org This highlights the crucial role of the solvent in not only modulating the supramolecular patterns but also in tuning the functional properties of the resulting materials.

The table below details the effect of different solvents on the supramolecular structure of salts formed from naphthalene-1,5-disulfonic acid and triphenylmethylamine. acs.org

| Solvent | Resulting Supramolecular Architecture |

| Methanol | Column motifs forming lamellar structures |

| n-Propanol | Column motifs forming lamellar structures |

| n-Butanol | Column motifs forming lamellar structures |

| Ethanol | Pillared layered supramolecular networks |

| n-Pentanol | Pillared layered supramolecular networks |

| 1,4-Dioxane | Hydrogen bonding and C–H···π interactions with solvent |

Advanced Materials Science Applications of Naphthalene 1,5 Disulfonate and Its Derivatives

Polymeric Materials and Composites Incorporating Naphthalene-1,5-disulfonate

The integration of this compound into polymeric structures has led to the creation of advanced materials with tailored properties for specific, high-performance applications. These range from membranes for energy technologies to conductive polymers for electronics.

Synthesis of Sulfonated Polyphenylenes for Proton Exchange Membranes

Naphthalene-1,5-disulfonic acid, also known as Armstrong's acid, is a valuable building block for preparing sulfonated polyphenylenes, which are crucial components of proton exchange membranes (PEMs). nih.gov These membranes are essential for applications like fuel cells and water electrolysis. nih.gov The synthesis is often achieved through Suzuki polycondensation, a cross-coupling reaction that allows for the creation of alternating copolymers. acs.orgresearchgate.net To achieve high molecular weight and good mechanical properties (toughness) in the resulting films, an all-meta-terphenyl comonomer is preferred over m-phenyl, which tends to produce brittle materials with low molar masses. nih.govacs.org

A key challenge in synthesizing these polymers is their solubility. To address this, a protection/deprotection strategy is employed where base-stable neopentyl sulfonates are used to improve the polymer's solubility and molar mass during synthesis. nih.govresearchgate.net The neopentyl groups are later removed through a deprotection step, typically by heating in dimethylacetamide, which quantitatively eliminates isopentylene and exposes the sulfonic acid groups. nih.govacs.org

This process results in membranes with a high density of sulfonic acid groups, leading to exceptionally high ion-exchange capacity (IEC) and proton conductivity. acs.org However, this high sulfonation level also makes the resulting copolymers water-soluble. nih.gov To render them suitable for use in aqueous environments, a thermal cross-linking step is necessary to make the membranes water-insoluble. acs.orgresearchgate.net By carefully controlling the temperature and duration of this cross-linking process, properties such as water uptake, IEC, and conductivity can be finely tuned to meet the demands of the application. nih.govresearchgate.net Theoretical calculations have also suggested that the 1,5-disulfonated naphthalene (B1677914) unit is chemically stable against desulfonation under acidic conditions. nih.govacs.org

Table 1: Properties of Sulfonated Polyphenylene Membranes Incorporating this compound

| Property | Value (Before Cross-linking) | Value (After Optimized Cross-linking) | Source |

| Ion-Exchange Capacity (IEC) | 2.93 mequiv/g | 2.33 mequiv/g | nih.govacs.org |

| Proton Conductivity (σ) | 138 mS/cm | 85 mS/cm | nih.govacs.org |

| Water Uptake (WU) | Water-Soluble | 50 wt% | nih.govacs.org |

Doping of Conductive Polymers (e.g., Polypyrrole) with this compound

This compound (1,5-NDA) is an effective dopant for intrinsically conductive polymers like polypyrrole (PPy). sci-hub.semdpi.comchemistryjournal.net Doping is a process that introduces charge carriers into the polymer, significantly enhancing its electrical conductivity. chemistryjournal.net When used as a dopant, the sulfonic acid groups of 1,5-NDA introduce negative charges (anions) that act as counter-ions to the positive charges (polarons) formed on the polypyrrole backbone during oxidative polymerization. sci-hub.se

A common method for this process is template-free emulsion polymerization, where pyrrole (B145914) monomer is polymerized in an aqueous solution containing the dopant and an oxidant, such as iron(III) chloride (FeCl₃). sci-hub.se Research has shown that various parameters, including the choice of dopant, the oxidant-to-monomer ratio, reaction temperature, and time, significantly influence the yield, electrical conductivity, and morphology of the resulting PPy. sci-hub.se

Studies optimizing the synthesis conditions found that using 1,5-NDA as the dopant with FeCl₃ as the oxidant at a low temperature (0 °C) produces PPy with superior performance. sci-hub.se The resulting 1,5-NDA-doped PPy exhibits higher yields and significantly lower resistance (higher conductivity) compared to PPy doped with other acids. sci-hub.se This is attributed to the fact that 1,5-NDA, being a disulfonic acid, provides a higher number of counter-ions per molecule, leading to a greater density of charge carriers on the polymer chains. sci-hub.se The use of 1,5-NDA can also influence the morphology, leading to the formation of hierarchical nanostructures. mdpi.comchemistryjournal.net

Table 2: Comparison of Polypyrrole (PPy) Synthesis with Different Dopants

| Dopant | Oxidant | Yield | Resistance (Ω) | Source |

| 1,5-Naphthalene disulfonic acid (1,5-NDA) | FeCl₃ | 66% | 0.12 | sci-hub.se |

| Other Acids | FeCl₃ | Lower | Higher | sci-hub.se |

Fabrication of this compound-Containing Nanocomposites

Nanocomposites leverage the properties of a polymer matrix and a filler material to achieve enhanced performance. Naphthalene-1,5-disulfonic acid-doped polypyrrole (NDA-PPy) serves as a functional filler in the fabrication of advanced nanocomposites. researchgate.netresearchgate.net For instance, NDA-PPy has been incorporated into a polybenzoxazine matrix, a type of high-performance thermosetting polymer, to create nanocomposites with significantly improved electrical and electromagnetic interference (EMI) shielding properties. researchgate.netresearchgate.net

These nanocomposites are typically produced through a melt-mixing process, where the NDA-PPy nanofiller is dispersed into the benzoxazine (B1645224) monomer before it is cured (polymerized) at high temperatures. researchgate.netresearchgate.net The inclusion of the conductive NDA-PPy particles has been shown to catalyze the curing process of the benzoxazine, lowering the required temperature. researchgate.net

The most significant impact of adding NDA-PPy is the dramatic increase in electrical conductivity. The conductivity of the polybenzoxazine nanocomposite can be increased by many orders of magnitude, from a near-insulator (1.24 × 10⁻¹⁴ S/cm) to a highly conductive material (22.3 S/cm) with a 30 wt% loading of NDA-PPy. researchgate.net This enhanced conductivity is crucial for applications such as EMI shielding, where the material's ability to absorb and reflect electromagnetic radiation is key. The presence of the conductive nanofiller improves the shielding effectiveness primarily through absorption loss. researchgate.net

Table 3: Electrical Conductivity and EMI Shielding Effectiveness of Polybenzoxazine/NDA-PPy Nanocomposites

| NDA-PPy Loading (wt%) | Electrical Conductivity (S/cm) | Total EMI SE (dB) for 2mm thickness | Source |

| 0 | 1.24 × 10⁻¹⁴ | - | researchgate.net |

| 30 | 22.3 | 27.2 | researchgate.net |

Functional Materials for Ion Exchange and Separation Technologies

The sulfonic acid groups (-SO₃H) on the this compound molecule are the key to its utility in ion exchange and separation technologies. These groups can readily exchange their protons (H⁺ ions) for other positive ions, making materials that incorporate them highly effective for these applications.

Development of this compound-Based Ion Exchangers

Materials incorporating this compound are excellent candidates for ion exchangers due to their high ion-exchange capacity (IEC). nih.gov As detailed in the synthesis of sulfonated polyphenylenes for proton exchange membranes (see Section 4.1.1), the use of 1,5-naphthalenedisulfonic acid as a monomer allows for the creation of polymers with a high density of sulfonic acid sites. nih.govresearchgate.net

The resulting membranes function as highly effective cation exchangers. The IEC is a measure of the total number of exchangeable ions per unit weight of the material. Polymers derived from naphthalene-1,5-disulfonic acid have demonstrated very high IEC values, reaching up to 2.93 mequiv/g. nih.govacs.org This high capacity is a direct result of having two sulfonic acid groups on each naphthalene unit within the polymer backbone. nih.gov These materials are particularly promising for applications requiring efficient proton transport, such as in PEMs for fuel cells and electrolyzers. nih.govresearchgate.net

Role in Enhanced Water Retention and Selective Adsorption

The highly polar sulfonic acid groups in this compound-based materials play a crucial role in water retention. nih.gov In the context of proton exchange membranes, the ability to absorb and retain water is essential for maintaining high proton conductivity, as the protons move through the membrane via a network of water molecules. The sulfonated polyphenylenes synthesized with this compound exhibit significant water uptake, which can be controlled through cross-linking to prevent the membrane from dissolving while still allowing sufficient hydration. acs.orgresearchgate.net An optimized membrane can have a water uptake of around 50% by weight. nih.gov

Beyond water retention, this compound and its derivatives also exhibit selective adsorption properties. Studies on the environmental behavior of sulfonated naphthalene formaldehyde (B43269) condensates (SNFC), which contain naphthalene-disulfonate units, have shown that their adsorption ability increases with the length of the oligomer chain. ethz.ch This suggests a preferential interaction with certain surfaces, in this case, aquifer material. ethz.ch This property of selective adsorption is fundamental to various separation technologies, including chromatography and water treatment, where specific ions or molecules are targeted for removal or separation from a mixture.

Chromatographic Techniques for this compound and its Isomers

The accurate analysis of this compound and its various isomers is essential for quality control in industrial processes and for its use in environmental tracing. High-performance liquid chromatography (HPLC) has emerged as the primary technique for this purpose, with various specialized columns and detection methods developed to enhance separation and sensitivity. oup.comnih.govstanford.edu

The separation of naphthalenedisulfonate isomers, which often coexist in commercial products and environmental samples, presents a significant analytical challenge due to their similar chemical structures. To address this, specialized HPLC columns and methods have been developed.

Reversed-phase HPLC is a commonly employed technique. google.com For instance, a method utilizing a BIST™ A column, which is a negatively-charged, cation-exchange column, has been shown to effectively retain and separate 2-naphthalenesulfonic acid and 1,5-naphthalenesulfonic acid. sielc.comresearchgate.net This method relies on a multi-charged positive buffer to create a bridge between the negatively-charged analytes and the column's surface, along with a mobile phase rich in organic solvent to minimize the solvation layer around the analytes. sielc.comresearchgate.net Another approach involves the use of an Amaze TH HPLC column, which retains acidic compounds like 1,5-naphthalenedisulfonic acid through a combination of HILIC and anion-exchange mechanisms, offering good retention and peak shape with a mass spectrometry-compatible mobile phase. helixchrom.com

The choice of column and mobile phase is critical for achieving baseline separation of all isomers. researchgate.net For example, a detailed HPLC method for the simultaneous analysis of six naphthalenesulfonate isomers has been developed, highlighting the importance of tailored chromatographic conditions. stanford.edu

Table 1: HPLC Columns and Methods for this compound Analysis

| Column Type | Separation Principle | Key Features | Reference |

| BIST™ A | Cation-exchange with a multi-charged positive buffer | Effective for separating similarly structured acids. | sielc.comresearchgate.net |

| Amaze TH | HILIC and anion-exchange | Good retention and peak shape, MS-compatible. | helixchrom.com |

| Reversed-Phase C18 | Reversed-phase | Commonly used for isomer separation. | google.com |

To achieve the low detection limits required for environmental monitoring and tracer studies, ion-pair chromatography (IPC) coupled with fluorescence detection is frequently utilized. oup.comresearchgate.net IPC enhances the retention of the highly water-soluble naphthalenedisulfonates on reversed-phase columns by introducing an ion-pairing agent to the mobile phase. oup.comtechnologynetworks.com This agent forms a neutral, hydrophobic ion pair with the charged analyte, allowing for separation on C8 or C18 columns. technologynetworks.com

Tetrabutylammonium (TBA) salts are common ion-pairing reagents for the analysis of naphthalenesulfonates. leidenuniv.nl The combination of IPC with a fast-scanning fluorescence spectrometer as a detection system allows for the quantification of multiple naphthalenesulfonate and naphthalenedisulfonate isomers in a single chromatographic run. leidenuniv.nl This method has been shown to achieve detection limits in the low parts-per-trillion (ppt) range, making it suitable for detecting trace amounts of these compounds in geothermal fluids and other water samples. unr.edustanford.edu The inherent fluorescence of naphthalenesulfonates makes them readily detectable at very low concentrations. oup.com

A developed procedure for the simultaneous determination of six naphthalenesulfonate isomers in highly saline geothermal brines, using ion-pair HPLC with fluorescence detection after solid-phase extraction, achieved method quantification limits between 0.05 and 0.4 µg/L. oup.com The substances were baseline separated within 33 minutes. oup.comresearchgate.net

When analyzing complex matrices such as industrial effluents or geothermal brines, a sample clean-up and pre-concentration step is often necessary to remove interfering substances and enrich the target analytes. raykolgroup.compjoes.com Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govpjoes.com

For the analysis of naphthalenesulfonates, various SPE sorbents have been investigated, including polymeric, anion-exchange, and organic carbon solid phases. oup.com A method was developed using Strata X-RP solid-phase material which showed no dependency on the NaCl concentration in the sample, allowing for effective extraction from highly saline brines. oup.com In another study, Isolute ENV+ polystyrene divinylbenzene (B73037) sorbent was used for the enrichment of 14 benzene- and naphthalenesulfonates from industrial wastewaters, with recoveries generally exceeding 70%. nih.gov

The combination of SPE with HPLC or IPC-fluorescence detection provides a robust and sensitive method for the analysis of this compound and its isomers in challenging sample matrices. researchgate.netwgtn.ac.nz This combined approach enables the detection of breakdown products at temperatures of 300°C and higher. wgtn.ac.nz

This compound as an Environmental Tracer

The properties of this compound, particularly its high thermal stability and detectability at low concentrations, make it a valuable tracer for studying fluid flow in subsurface environments, especially in geothermal reservoirs. unr.edubrgm.fr

This compound has been successfully used in numerous tracer tests in geothermal fields worldwide to delineate flow paths and understand connectivity between injection and production wells. unr.edustanford.eduresearchgate.net For instance, it was used in conjunction with fluorescein (B123965) in a tracer test at the Steamboat Springs geothermal field in Nevada to compare their performance. unr.edu The results showed that both tracers behaved conservatively, indicating their suitability for such applications. stanford.edu

Tracer tests using this compound have also been conducted at geothermal fields in Ohaaki, New Zealand, and Awibengkok, Indonesia, providing crucial data for reservoir management. stanford.eduresearchgate.net The detection of these tracers in production wells allows for the estimation of fluid velocity, flow paths, and the volume of the reservoir being accessed by the injected fluid. researchgate.net However, studies have indicated that the thermal stability of 1,5-NDS begins to degrade at 280°C, leading to its discontinued (B1498344) use in some fields after 2009. stanford.edu

Understanding the thermal stability of this compound under geothermal conditions is crucial for the accurate interpretation of tracer test results. wgtn.ac.nzresearchgate.net Laboratory studies have been conducted to determine its decay kinetics in simulated hydrothermal environments. unr.eduresearchgate.net

Research has shown that 1,5-naphthalenedisulfonate is the least stable among several naphthalenedisulfonate isomers, readily transforming to 1-naphthalene sulfonate (1-NSA) at temperatures of 200°C and above. wgtn.ac.nz At temperatures exceeding 300°C, all naphthalenesulfonate isomers become unstable and can decompose into naphthalene, 1-naphthol, and 2-naphthol. wgtn.ac.nzresearchgate.net The presence of dissolved salts, such as NaCl, has been shown to slow down the decomposition rates. wgtn.ac.nz

The analysis of these breakdown products provides additional information about the thermal conditions along the fluid flow path. wgtn.ac.nzresearchgate.net A proposed thermal degradation pathway for 1,5-naphthalenedisulfonate at temperatures of 350°C and higher in near-neutral geothermal fluid involves these decomposition products. researchgate.net The formation of volatile products like naphthalene and naphthols is favored at higher temperatures and longer residence times. researchgate.net This understanding of breakdown kinetics and products is essential for refining the use of naphthalenedisulfonates as tracers, particularly in high-temperature and supercritical geothermal systems. researchgate.net

Table 2: Breakdown Products of this compound in Geothermal Conditions

| Temperature | Primary Breakdown Product(s) | Significance | Reference |

| ≥ 200°C | 1-Naphthalene sulfonate (1-NSA) | Indicates initial thermal degradation. | wgtn.ac.nzresearchgate.net |

| > 250°C | Naphthalene (NAP) | Significant breakdown product at higher temperatures. | researchgate.net |

| ≥ 300°C | Naphthalene, 1-Naphthol, 2-Naphthol | Indicates significant decomposition and provides information on high-temperature zones. | wgtn.ac.nzresearchgate.net |

Advanced Analytical and Separation Methodologies Employing Naphthalene 1,5 Disulfonate

Applications in Environmental Tracing

Naphthalene-1,5-disulfonate (1,5-NDS) is a highly water-soluble and thermally stable compound, properties that make it an effective tracer for monitoring fluid mobility in various aquatic systems. researchgate.netresearchgate.net Its persistence in the environment, particularly its resistance to biodegradation, further enhances its suitability for tracking water flow over long distances and timeframes. nih.govresearchgate.net

The primary application of 1,5-NDS in aquatic mobility studies is as a conservative tracer. Due to its chemical characteristics, it moves with water without significant interaction with the surrounding geological media. The sulfonate groups render the molecule very anionic, which means it is unlikely to adsorb onto negatively charged rocks or sands. usgs.gov This conservative behavior is crucial for accurately mapping flow paths and determining hydrogeological parameters.

Research has demonstrated the utility of 1,5-NDS in diverse hydrogeological settings, from groundwater aquifers to high-temperature geothermal reservoirs. usgs.govstanford.edu It is often preferred for its environmental compatibility and high detectability using standard analytical techniques. usgs.gov

Detailed Research Findings

Field studies have provided extensive data on the transport and behavior of 1,5-NDS in the subsurface. A notable large-scale investigation was conducted at the Idaho National Engineering and Environmental Laboratory (INEEL), where 675 kilograms of 1,5-NDS were applied to infiltration ponds to trace water movement through the unsaturated (vadose) zone and into the aquifer. usgs.gov The tracer was detected in perched water zones up to 1.5 kilometers from the application site, indicating a rapid average horizontal flow rate of at least 13 meters per day. usgs.gov This study confirmed that 1,5-NDS is stable and conservative enough for large-scale subsurface investigations. usgs.gov

In geothermal systems, 1,5-NDS has been successfully used to delineate injection-production flow patterns at temperatures up to 330°C. stanford.eduresearchgate.net For instance, at the Ohaaki geothermal field in New Zealand, 1,5-NDS was injected, and its return was monitored in production and observation wells. stanford.edu The tracer was first detected in the nearest wells approximately 140 days after injection, providing valuable information on reservoir connectivity. stanford.edu Laboratory studies confirmed its remarkable thermal stability, with only 20% decay measured after one week at 330°C. researchgate.net

Conversely, studies on its biodegradability have shown that 1,5-NDS is highly persistent. In laboratory experiments using aquifer material as an inoculum, 1,5-NDS showed no degradation over an observation period of 195 days, unlike other monomeric sulfonated naphthalenes. nih.govresearchgate.net This resistance to biological transformation is a key attribute for a conservative tracer, as it ensures that concentration changes are primarily due to physical processes like dispersion and dilution rather than chemical or biological breakdown. nih.gov

Interactive Data Table: Field Studies of this compound as an Aquatic Tracer

| Site Location | Aquatic System Type | Key Findings | Reference |

| Idaho National Engineering and Environmental Laboratory (INEEL), USA | Vadose Zone and Groundwater Aquifer | 675 kg of 1,5-NDS was applied. The tracer was detected in wells up to 1.5 km away, indicating a horizontal flow rate of ≥13 m/day. It proved to be a stable and conservative tracer for large-scale studies. | usgs.gov |

| Ohaaki, New Zealand | Geothermal Reservoir | 1,5-NDS was used to trace injection-production flow. First arrivals at production wells were observed after ~140 days, confirming hydraulic connections. | stanford.edu |

| Dixie Valley, Nevada, USA | Geothermal Reservoir | Successfully used to trace flow patterns, demonstrating its utility alongside other tracers. | stanford.edu |

| Awibengkok, Indonesia | Geothermal Reservoir | Successfully used to trace flow patterns in a high-temperature environment. | stanford.edu |

| Steamboat Hills, Nevada, USA | Geothermal Reservoir | Compared with fluorescein (B123965), 1,5-NDS showed comparable performance and conservative behavior. Lab tests confirmed thermal stability up to 330°C. | researchgate.net |

| Swiss Tunnel Construction Site | Groundwater Aquifer | Leaching from concrete superplasticizers was studied. 1,5-NDS was found to be persistent in groundwater, showing no biodegradation over 195 days. | nih.govethz.ch |

Analytical Detection Methods

The detection of 1,5-NDS in water samples is typically accomplished using highly sensitive analytical methods. Its fluorescent properties are key to its detection at very low concentrations.

High-Performance Liquid Chromatography (HPLC): This is the most common method, often coupled with a fluorescence detector. researchgate.netstanford.edu It allows for the separation of 1,5-NDS from other compounds in the water sample and its quantification with high accuracy. Detection limits using this method are excellent, reaching approximately 200 parts per trillion. stanford.edu Ion-pair chromatography (IPC) combined with solid-phase extraction (SPE) can achieve detection limits as low as 0.02 µg/L in surface water. researchgate.net

UV-Fluorescence Spectroscopy: This technique is used for direct detection and is particularly useful in field applications. usgs.govusgs.gov Synchronous excitation fluorimetry can be used for rapid determination in aqueous environmental samples, with a detection limit of 0.2 μg/L. ethz.ch

UV Spectroscopy: The concentration of 1,5-NDS can also be determined by UV spectroscopy, with a characteristic absorbance peak around 287 nm. tandfonline.com

Interactive Data Table: Analytical Methods for this compound

| Analytical Method | Detector | Typical Detection Limit | Notes | Reference |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence | ~200 parts per trillion | The most common and sensitive method for quantification. | stanford.edu |

| Ion-Pair Chromatography (IPC) with SPE | Diode-Array | 0.02 µg/L | Allows for trace-level determination in various water types. | researchgate.net |

| Synchronous Excitation Fluorimetry | Fluorescence | 0.2 µg/L | Enables rapid determination in environmental samples. | ethz.ch |

| UV Spectroscopy | UV Detector | Not specified | Measures absorbance at a specific wavelength (e.g., 287 nm). | tandfonline.com |

Computational and Theoretical Chemistry Investigations of Naphthalene 1,5 Disulfonate Systems

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics that govern the chemical behavior of naphthalene-1,5-disulfonate.

Density Functional Theory (DFT) has been employed to investigate various aspects of this compound and its derivatives. DFT calculations are used to model charge distribution, frontier molecular orbitals (HOMO-LUMO), and to understand redox behavior. These calculations are also crucial for understanding the electronic structures of metal complexes involving the this compound anion and for discussing their nonlinear optical (NLO) properties. researchgate.net

One significant application of DFT has been in assessing the stability of materials incorporating the this compound unit. For instance, in the context of proton-exchange membranes for fuel cells, DFT calculations were used to determine the barrier heights for desulfonation. nih.govacs.org The results from these theoretical calculations suggested that the 1,5-disulfonated naphthalene (B1677914) building block is at least as stable against desulfonation under acidic conditions as sulfonated polyphenylenes. nih.govacs.org

DFT has also been instrumental in elucidating reaction mechanisms. In the study of the diazotization of 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA), DFT calculations clarified the detailed reaction pathway, identified critical intermediate species, and determined their thermodynamic profiles. maxapress.com This provided deep insights into the thermal decomposition mechanism of the resulting diazonium salt. maxapress.com

The table below presents data from a DFT study on naphthalene, the parent hydrocarbon, which provides foundational data relevant to its sulfonated derivatives.

| Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| 6-31G | -5.82 | N/A | N/A |

| Data derived from a study on the parent naphthalene molecule. samipubco.com |

The theory of Atoms In Molecules (AIM), which involves analyzing the electron density and its critical points, offers a rigorous way to characterize chemical bonds and interactions. univ-reims.fr A theoretical study on the ozonation of naphthalenesulfonic acids, including naphthalene-1,5-disulfonic acid, utilized the analysis of electronic density at the bond critical point. rsc.org This analysis revealed that the double bonds with the highest electron density in the naphthalene system are located at the 1–2, 3–4, 5–6, and 7–8 positions. rsc.org These sites of high electron density are identified as the initial points of attack by ozone via a 1,3-dipolar cycloaddition mechanism. rsc.org In studies of related compounds, critical points in the electron density have also been located to characterize bonds within the molecule and for various molecular interactions. researchgate.net

Density Functional Theory (DFT) Studies of this compound

Simulation of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound salts is dictated by a complex network of non-covalent interactions. Computational simulations are key to dissecting and understanding these forces.

In the crystal structure of diaquabis(o-phenylenediamine-κ² N,N′)nickel(II) this compound, Hirshfeld analysis showed that for the NDS²⁻ anion, the most significant contributions to crystal packing come from O···H/H···O (50%), H···H (25%), and C···H/H···C (15.3%) interactions. nih.govnih.gov Similarly, in a cadmium complex with o-phenylenediamine (B120857) and this compound, the primary interactions contributing to the supramolecular structure were identified as H···H, O···H, and C···H contacts. researchgate.net

The table below summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface of the this compound anion in different crystal structures.

| Crystal System | O···H/H···O (%) | H···H (%) | C···H/H···C (%) | C···C (%) | Other (%) | Reference(s) |

| Ni(C₆H₈N₂)₂(H₂O)₂ | 50.0 | 25.0 | 15.3 | 8.2 | 1.5 (C···O, O···O, S···H) | nih.govnih.gov |

| Cd(C₆H₈N₂)₄ | 43.5 | 22.1 | 26.4 | N/A | N/A | researchgate.net |

This quantitative analysis highlights the dominant role of hydrogen bonds (O···H) and van der Waals forces (H···H, C···H) in the self-assembly of these crystalline solids. nih.govnih.govresearchgate.net

The sulfonate groups of the this compound anion are prolific hydrogen bond acceptors. nih.gov In its crystalline hydrate (B1144303) form, 2H₅O₂⁺·C₁₀H₆O₆S₂²⁻, strong hydrogen bonds between diaquahydrogen(1+) cations and the sulfonate groups create a three-dimensional network. researchgate.net In metal-organic salts, the NDS²⁻ anion frequently connects with cations and coordinated water molecules through extensive charge-assisted N—H···O and O—H···O hydrogen-bonding interactions, forming complex multi-periodic network structures. nih.govnih.govnih.gov All six oxygen atoms of the two sulfonate groups can act as hydrogen bond acceptors, facilitating the formation of intricate supramolecular architectures. nih.gov

Beyond classical hydrogen bonds, weaker interactions also play a crucial role. C—H···π interactions have been identified between the methylene (B1212753) groups of ligands (like ethane-1,2-diamine) and the naphthalene rings of the NDS²⁻ anions. nih.gov In some structures, weak C(π)···C,N(π) contacts and C—H···π interactions link molecular chains into sheets. nih.gov The steric hindrance from the bulky sulfonate groups can prevent close π–π stacking between the naphthalene rings, with nearest centroid separations reported to be as large as 5.264 Å and 6.773 Å in different structures. nih.govnih.gov The interplay between hydrogen bonding and anion-π interactions has been shown to influence the pKa values in related 1,8-disubstituted naphthalene systems, highlighting the importance of these non-covalent forces in determining chemical properties. beilstein-journals.org

Hirshfeld Surface Analysis for Understanding Non-Covalent Interactions

Thermodynamic and Kinetic Studies via Computational Approaches

Computational methods are essential for determining the thermodynamic and kinetic parameters that govern the stability and reactivity of this compound. These studies provide insights into reaction energies, activation barriers, and degradation pathways.

Theoretical studies on the thermal degradation of 1,5-NDS in geothermal environments suggest that its breakdown occurs via desulfonation and/or nucleophilic substitution mechanisms, leading to products like 1-naphthalenesulfonate, naphthols, and naphthalene. researchgate.net The rates of these degradation reactions are strongly dependent on temperature and residence time. researchgate.net

DFT calculations have been used to quantify the stability of the sulfonate groups by calculating the energy barriers for desulfonation, confirming the high stability of this moiety. nih.gov In process safety analysis, computational chemistry complements experimental techniques like calorimetry to assess thermal hazards. maxapress.com For the diazotization of 2-aminonaphthalene-1,5-disulfonic acid, DFT calculations helped to elucidate the thermodynamic profiles of intermediates and the decomposition mechanism. maxapress.com Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be determined from experimental data under adiabatic conditions and modeled using the Arrhenius equation, providing a comprehensive understanding of the reaction kinetics. maxapress.com Such integrated experimental and computational studies are crucial for the safe and efficient scale-up of chemical processes involving this compound derivatives. maxapress.com

Research on Functional Derivatives of Naphthalene 1,5 Disulfonate

Luminescent Properties of Naphthalene-1,5-disulfonate Assemblies

The rigid aromatic core of the this compound (NDS) anion makes it an excellent candidate for constructing luminescent materials. Its properties are highly sensitive to the surrounding chemical environment, including the solvent and the presence of metal ions, which can modulate its supramolecular assembly and resulting photoluminescence.

Solvent Effects on Supramolecular Patterns and Photoluminescence

The choice of solvent plays a critical role in the self-assembly of NDS salts, directly influencing their crystal structure and luminescent characteristics. A study involving the reaction of naphthalene-1,5-disulfonic acid (H₂NDS) and triphenylmethylamine (TPMA) in nine different solvents resulted in the formation of nine distinct organic salts. acs.org Structural analysis showed that the nature of the solvent molecules significantly affects the hydrogen bonding modes between the sulfonate (−SO₃⁻) and ammonium (B1175870) (−NH₃⁺) groups, leading to diverse supramolecular architectures. acs.org This structural variance, in turn, influences the photoluminescent (PL) properties of the materials.

The investigation revealed that the emission maxima of these nine salts, while all falling within a narrow range, showed distinct shifts depending on the solvent used for crystallization. acs.org The observed emission maxima varied from 382 to 393 nm. acs.org This demonstrates that even subtle changes in the crystal packing, induced by different solvent molecules, can tune the photoluminescence of the resulting solid-state material.

| Compound Number | Solvent(s) | Emission Maximum (λem, nm) |

|---|---|---|

| 1 | Methanol (MeOH) | 384 |

| 2 | Ethanol (B145695) (EtOH) | 382 |

| 3 | n-Propanol (n-PrOH) | 384 |

| 4 | n-Butanol (n-BuOH) | 384 |

| 5 | n-Pentanol (n-PeOH) | 385 |

| 6 | 1,4-Dioxane (DO) / Water (H₂O) | 393 |

| 7 | Dimethylformamide (DMF) | 388 |

| 8 | Dimethyl sulfoxide (B87167) (DMSO) | 389 |

| 9 | Water (H₂O) | 388 |

Metal Ion Influence on Emission Intensities

The incorporation of metal ions into assemblies containing NDS can profoundly impact their photoluminescent properties. The nature of the metal ion dictates the resulting structure and can either enhance or quench the luminescence.

For instance, a study of supramolecular assemblies based on NDS synthesized compounds with silver ([Ag(H₂O)₂]₂(1,5-Nds)), tetramethylpyrazinium ((Me₄PyzH)₂(1,5-Nds)), and zinc (Zn(H₂O)₆). researchgate.net All three compounds were found to be photoluminescent, but with dramatically different emission intensities. The emission from the zinc-containing compound was nearly 100 times higher than that of the silver or the purely organic tetramethylpyrazinium salt. researchgate.net This significant enhancement highlights the crucial role of the metal center in modulating the luminescent output.

In another example, a novel calcium(II) metal-organic framework, [Ca₂(HCOO)₂(nds)(H₂O)₂]n, was synthesized using NDS as a ligand. This 3D framework exhibits a strong blue luminescence at room temperature. deepdyve.com

Conversely, the presence of certain metal ions can lead to luminescence quenching. A coordination compound of Nickel(II) with nicotinamide (B372718) and NDS was found to have its emission intensity quenched by the presence of Fe³⁺ ions. researchgate.net This quenching effect was so pronounced that the material could be used as a sensitive probe for detecting Fe³⁺ ions at micromolar concentrations. researchgate.net Similarly, while ligands like naphthalene-2,6-dicarboxylate were effective in sensitizing europium (Eu³⁺) luminescence in layered double hydroxides, this compound showed no appreciable sensitization effect in the same system. aip.org

| Metal Ion | Compound/System | Observed Effect | Reference |

|---|---|---|---|

| Zn²⁺ | Zn(H₂O)₆ | Strongly enhanced emission intensity | researchgate.net |

| Ag⁺ | [Ag(H₂O)₂]₂(1,5-Nds) | Weak emission intensity | researchgate.net |

| Ca²⁺ | [Ca₂(HCOO)₂(nds)(H₂O)₂]n | Strong blue luminescence | deepdyve.com |

| Fe³⁺ | {[Ni(Nicotinamide)₂(H₂O)₄]NDS}·3H₂O | Quenched luminescence | researchgate.net |

| Eu³⁺ | Eu-doped Zn/Al layered double hydroxides | No appreciable sensitization | aip.org |

Electrochemical Behavior of this compound-Derived Species

While NDS itself is not typically electrochemically active in the potential ranges of interest for energy storage, its derivatives, particularly naphthalene (B1677914) diimides (NDIs), have been investigated for their rich electrochemical properties. The naphthalene core provides a robust and tunable platform for creating redox-active molecules.

Redox Mechanisms and Potentials

Naphthalene diimides (NDIs), which can be considered derivatives of the naphthalene core, are known to undergo reversible two-electron reduction processes in aqueous solutions. chalmers.se The electrochemical behavior of these NDI derivatives can be tuned by adding different substituents to the naphthalene core. chalmers.se

Computational and experimental studies on core-substituted NDIs have elucidated their complex redox mechanisms. chalmers.se The reduction potentials are highly dependent on the nature of the substituent and the pH of the solution. The process can be described by a "scheme of squares," which maps the possible protonation and electron transfer steps. For many NDI derivatives, the first reduction is pH-independent, while the second reduction is coupled with a proton transfer, making its potential pH-dependent. chalmers.se This tunability of redox potentials through chemical modification is a key feature for their application in electrochemical systems. chalmers.se

Conceptual Application in Aqueous Organic Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, relying on the electrochemical reactions of dissolved organic molecules. researchgate.netmdpi.com The key to a successful AORFB is the use of highly soluble, stable, and reversible redox-active species.

The sulfonate groups of NDS provide excellent water solubility, a critical requirement for AORFB electrolytes. researchgate.net While NDS itself is not the primary candidate, its structural motif is highly relevant. Functionalized naphthalene cores, such as Naphthalene Diimides (NDIs), are considered promising molecules for the negative electrolyte (anolyte) in AORFBs. chalmers.sechalmers.se These molecules exhibit reversible redox couples at suitable potentials for battery applications. chalmers.se

The concept involves using a naphthalene-based molecule that has been functionalized to achieve high solubility (e.g., via sulfonation or other polar groups) and to tune its redox potential to a desired level. chalmers.seacs.org The inherent stability of the aromatic naphthalene core is advantageous for ensuring the long-term cycling stability of the battery, a crucial factor for grid-scale energy storage. chalmers.se Therefore, while NDS itself is not the active material, its core structure and the properties imparted by its sulfonate groups provide a conceptual blueprint for designing advanced redox-active materials for next-generation AORFBs.

Exploration of this compound Derivatives as Chemical Scaffolds

This compound is a versatile building block, or scaffold, for the construction of a wide array of supramolecular structures and chemical intermediates. acs.orgresearchgate.netacs.org Its rigid shape and the presence of two sulfonate groups in well-defined positions allow for the rational design of complex architectures through noncovalent interactions like hydrogen bonding and π-π stacking. acs.orgacs.org

Researchers have utilized NDS to assemble co-crystals and molecular salts with various organic amines and macrocycles. acs.orgacs.orgnih.gov The resulting materials exhibit diverse and predictable network structures, from one-dimensional chains to complex three-dimensional frameworks. researchgate.netacs.org These studies demonstrate that by simply changing the co-former molecule reacted with NDS, it is possible to systematically tune the final architecture and the associated properties, such as luminescence. acs.orgacs.org

Beyond supramolecular chemistry, NDS serves as a key intermediate in industrial chemical synthesis. It can be converted into other important compounds, such as 1,5-dihydroxynaphthalene (B47172) and various aminonaphthalene disulfonic acids, through processes like alkali fusion and nitration, respectively. chemicalbook.com Furthermore, it is employed as a stabilizer for diazo compounds, highlighting its utility in synthetic organic chemistry. chemicalbook.com This dual role as both a foundational unit for supramolecular assembly and a precursor for other functional chemicals underscores its importance as a versatile chemical scaffold. acs.orgchemicalbook.com

Intermediates in Advanced Synthetic Routes

This compound, often in the form of its acid or salt, is a pivotal intermediate in multi-step chemical syntheses, providing a foundational structure that can be extensively modified to produce a variety of complex molecules. Its strategic importance lies in its ability to direct subsequent reactions and be converted into other key functional groups.

The transformation of naphthalene-1,5-disulfonic acid into amino- and hydroxy-substituted naphthalenes is a cornerstone of its utility. A significant synthetic pathway involves the hydrolysis of naphthalene-1,5-disulfonic acid or its disodium (B8443419) salt to yield 1,5-dihydroxynaphthalene. wikipedia.orgwikipedia.org This reaction is typically achieved through fusion with a strong base like sodium hydroxide (B78521) (NaOH) under high-temperature and pressure conditions, followed by acidification. wikipedia.orgwikipedia.orggoogle.com For instance, the hydrolysis of disodium this compound can be conducted at 270-290°C under a pressure of 14-20 bar, using a significant molar excess of NaOH. google.com

This resulting 1,5-dihydroxynaphthalene is itself a valuable intermediate, which can be further converted to 1,5-diaminonaphthalene. google.com The amination process can be carried out by treating 1,5-dihydroxynaphthalene with ammonia (B1221849) in the presence of ammonium bisulfite or ammonium sulfite. google.comwikipedia.orgprepchem.com While effective, this route from the disulfonate is noted for its harsh, corrosive reaction conditions and the generation of considerable inorganic salt by-products. google.com